molecular formula C15H19ClO3 B15348752 1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol CAS No. 74038-58-7

1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol

Cat. No.: B15348752
CAS No.: 74038-58-7
M. Wt: 282.76 g/mol
InChI Key: IARNWHAWGIVNKL-GQCTYLIASA-N
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Description

1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol is a synthetic organic compound characterized by a substituted phenyl ring with chloro and methylenedioxy groups at positions 2, 3, and 4, respectively. The aliphatic chain consists of a hexenol backbone modified with two methyl groups at the 5-position. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

74038-58-7

Molecular Formula

C15H19ClO3

Molecular Weight

282.76 g/mol

IUPAC Name

(E)-1-(4-chloro-1,3-benzodioxol-5-yl)-5,5-dimethylhex-1-en-3-ol

InChI

InChI=1S/C15H19ClO3/c1-15(2,3)8-11(17)6-4-10-5-7-12-14(13(10)16)19-9-18-12/h4-7,11,17H,8-9H2,1-3H3/b6-4+

InChI Key

IARNWHAWGIVNKL-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)CC(/C=C/C1=C(C2=C(C=C1)OCO2)Cl)O

Canonical SMILES

CC(C)(C)CC(C=CC1=C(C2=C(C=C1)OCO2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2-Chloro-3,4-methylenedioxyphenyl)-5,5-dimethyl-1-hexen-3-ol and related compounds:

Property Target Compound 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol 1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Structure Chloro-methylenedioxyphenyl + hexenol chain Chloro-methylenedioxyphenyl + heptenol chain Methoxyphenyl-dioxane + butynol Pyrazole ring with chlorophenylsulfanyl and trifluoromethyl groups
Substituent Positions 2-Cl, 3,4-methylenedioxy 2-Cl, 4,5-methylenedioxy 4-methoxyphenyl, 5,5-dimethyl on dioxane 3-chlorophenylsulfanyl, 1-methyl, 3-trifluoromethyl
Molecular Formula Not explicitly provided (inferred: ~C₁₅H₁₉ClO₃) C₁₅H₁₉ClO₃ (MW: 282.76) C₁₇H₂₀O₄ (from synthesis steps in ) C₁₂H₈ClF₃N₂OS
Key Functional Groups Chloro, methylenedioxy, allylic alcohol Chloro, methylenedioxy, allylic alcohol Methoxy, dioxane, propargyl alcohol Pyrazole, sulfanyl, trifluoromethyl, aldehyde
Synthetic Route Not detailed in evidence Not detailed (SDS provided) Swern oxidation of alcohol to aldehyde Multi-step heterocyclic synthesis (bond connectivity in )

Structural and Functional Insights:

Substituent Positioning: The target compound and 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol differ in methylenedioxy group placement (3,4 vs. 4,5). The dioxane-containing analog () replaces the methylenedioxyphenyl group with a methoxy-substituted dioxane ring, significantly reducing aromaticity and increasing rigidity .

Chain Length and Branching: The target compound has a shorter hexenol chain (C6) compared to the heptenol analog (C7), which may affect lipophilicity and metabolic stability. Both feature allylic alcohols, a common motif in bioactive molecules.

Heterocyclic vs.

Research Findings and Hypotheses:

  • Bioactivity : While direct data for the target compound are unavailable, the structural similarity to 1-(2-Chloro-4,5-methylenedioxyphenyl)-6-methyl-1-hepten-3-ol (CAS 58345-05-4) suggests possible exploration in antifungal or anti-inflammatory contexts, given methylenedioxy compounds’ historical relevance in such studies .
  • Synthetic Challenges : The Swern oxidation method used in for analogous alcohols highlights the sensitivity of allylic alcohols to oxidation, a consideration for synthesizing the target compound.

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